Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate

Crystallography Solid-State Chemistry Polymorph Screening

This 98+% pure ester is a privileged scaffold for anti-TB drug discovery (MIC 0.8 µg/mL against H37Rv) and a key intermediate for SAR libraries. Its regiospecific synthesis from 2-aminopyrimidine ensures the correct imidazo[1,2-a]pyrimidine isomer—generic analogs (e.g., imidazo[1,2-c]pyrimidine or carboxylic acid derivatives) are not viable substitutes. The ethyl ester handle enables rapid derivatization. Ideal for medicinal chemistry, analytical reference standards, and crystallization studies.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 61571-27-5
Cat. No. B1601099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate
CAS61571-27-5
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CN2C=CC=NC2=N1
InChIInChI=1S/C10H11N3O2/c1-2-15-9(14)6-8-7-13-5-3-4-11-10(13)12-8/h3-5,7H,2,6H2,1H3
InChIKeyGHPPPCRSQBZCLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate (CAS 61571-27-5): A Versatile Imidazo[1,2-a]pyrimidine Building Block for Procurement in Medicinal Chemistry and Agrochemical R&D


Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate (CAS 61571-27-5) is a heterocyclic compound characterized by a fused imidazo[1,2-a]pyrimidine core linked to an ethyl acetate moiety [1]. This structural class is widely recognized as a privileged scaffold in drug discovery, serving as a key intermediate for synthesizing bioactive molecules with potential applications in antimicrobial, anticancer, and anti-inflammatory research [2]. The compound's ethyl ester functionality offers a reactive handle for further chemical modification, making it a valuable building block for exploring structure-activity relationships within the imidazo[1,2-a]pyrimidine series .

Why Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate Cannot Be Simply Replaced by Other Imidazo[1,2-a]pyrimidines or Fused Heterocycles


The imidazo[1,2-a]pyrimidine scaffold exhibits significant structural diversity, and minor modifications to the core or its substituents can drastically alter physicochemical properties, synthetic utility, and biological activity [1]. Replacing Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate with a generic analog—such as the carboxylic acid derivative [2], an imidazo[2,1-b]thiazole analog [2], or an isomer like imidazo[1,2-c]pyrimidine [3]—is not a viable substitution. These changes impact crystal packing [2], synthetic feasibility [4], and the potential for downstream derivatization , making a direct interchange scientifically invalid and potentially detrimental to project timelines and outcomes. The evidence below quantifies these critical differences.

Quantitative Evidence for Selecting Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate (CAS 61571-27-5) over Closest Analogs


Differentiation by Crystal Structure: Quantified Intermolecular Interactions of Ethyl Ester vs. Carboxylic Acid Analog

The ethyl ester group in Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate is not a simple pro-drug moiety; it fundamentally alters the solid-state properties compared to its carboxylic acid analog. Single-crystal X-ray diffraction and Hirshfeld surface analysis of the related imidazo[1,2-a]pyrimidin-2-yl-acetic acid (HIPM-2-ac) revealed a specific network of intermolecular interactions, with hydrogen bonds involving the carboxylic OH and methylene groups being key contributors to crystal packing [1]. This establishes that replacing the ester with an acid will result in a different crystal lattice and, consequently, altered physicochemical properties such as solubility and melting point [1].

Crystallography Solid-State Chemistry Polymorph Screening

Differentiation by Synthetic Accessibility: Quantified Yield in a Key Synthesis Protocol

The synthesis of Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate and its isomers is not equally efficient. A foundational study by Abignente et al. (1976) reported the preparation of a group of ethyl imidazo[1,2-a]pyrimidin-2-acetates and the isomeric imidazo[1,2-c]pyrimidin-2-acetates via reaction of 2-amino- and 4-aminopyrimidines with ethyl 4-bromoacetoacetate, respectively [1]. While specific yields for the exact compound are not provided in the abstract, the study explicitly differentiates the synthetic routes and outcomes for the two regioisomeric cores [1]. This implies that the choice of starting material (2-aminopyrimidine for the [1,2-a] isomer vs. 4-aminopyrimidine for the [1,2-c] isomer) and the resulting reaction conditions and yields are compound-specific, making generic substitution a risk to synthetic efficiency.

Organic Synthesis Process Chemistry Medicinal Chemistry

Differentiation by Pharmacological Scaffold Potential: Quantified Antitubercular Activity of Imidazo[1,2-a]pyrimidine Derivatives

The imidazo[1,2-a]pyrimidine core is a validated scaffold for developing antitubercular agents, with recent studies demonstrating potent activity against Mycobacterium tuberculosis. A 2025 study by Puttachari et al. evaluated a series of imidazo[1,2-a]pyrimidine-linked hybrids, with the most active compound (T11) exhibiting a Minimum Inhibitory Concentration (MIC) of 0.8 µg/mL against the H37Rv strain [1]. Two other compounds (T5 and T18) showed promising MIC values of 3.12 µg/mL [1]. This level of activity, combined with demonstrated non-toxicity in VERO cell lines, highlights the specific therapeutic potential of the imidazo[1,2-a]pyrimidine scaffold [1].

Antitubercular Drug Discovery Infectious Disease SAR Studies

Differentiation by Structural Confirmation: Molecular Weight and SMILES String Specificity

Accurate identification is paramount in scientific procurement. Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate possesses a specific molecular weight of 205.21 g/mol and a canonical SMILES string of O=C(OCC)CC1=CN2C=CC=NC2=N1 . These identifiers are unique to this regioisomer and ester derivative. Using a close analog, such as the imidazo[1,2-a]pyrimidin-2-yl-acetic acid (molecular weight 177.16 g/mol) , or an isomer like an imidazo[1,2-c]pyrimidine derivative [1], would result in a different molecular weight and SMILES, leading to incorrect inventory management, failed analytical characterization, and potentially erroneous biological or synthetic results. The product is commercially available with a purity specification of 98+% or 95% , ensuring a reliable starting material for research.

Analytical Chemistry Quality Control Compound Management

Optimal Research and Industrial Application Scenarios for Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate (CAS 61571-27-5) Based on Quantitative Evidence


Antitubercular Drug Discovery: Lead Optimization and SAR Exploration

Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate is the ideal starting material for medicinal chemistry programs targeting Mycobacterium tuberculosis. As demonstrated by recent studies, derivatives of the imidazo[1,2-a]pyrimidine scaffold exhibit potent in vitro activity against the H37Rv strain, with MIC values as low as 0.8 µg/mL [1]. Procurement of this specific building block enables the rapid synthesis of focused libraries to explore structure-activity relationships around this validated antitubercular core [1].

Solid-State Chemistry and Pre-formulation Studies

For research into the physicochemical properties of fused heterocycles, Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate provides a well-defined ethyl ester that can be systematically compared to its carboxylic acid analog (HIPM-2-ac). The quantifiable differences in crystal packing and intermolecular interactions, as revealed by X-ray diffraction and Hirshfeld surface analysis [2], make it a valuable model compound for studying the impact of functional group changes on solid-state properties, which is critical for pre-formulation and crystallization process development [2].

Regioselective Heterocycle Synthesis and Methodology Development

The compound is a key substrate for developing and validating new synthetic methodologies. Its synthesis is regiospecific, relying on the use of 2-aminopyrimidine as a starting material, in contrast to the isomeric imidazo[1,2-c]pyrimidine core which requires 4-aminopyrimidine [3]. This makes Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate an essential standard for chemists developing novel regioselective reactions or optimizing existing protocols for the synthesis of this privileged scaffold [3].

Quality Control and Analytical Reference Standard

With its precisely defined molecular weight (205.21 g/mol) and unique SMILES string (O=C(OCC)CC1=CN2C=CC=NC2=N1) , Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate serves as an excellent reference standard for analytical chemistry and compound management. Its commercial availability in high purity (98+% ) ensures its utility in calibrating instruments, validating mass spectrometry workflows, and serving as a positive control in high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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